1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
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Overview
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrrolidine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-Chloro-4-fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Addition of the Methylsulfonyl Group: This can be accomplished through methylation reactions using methylsulfonyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine: Contains an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, which may influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)8-2-3-11(13)10(12)6-8/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHZILTBFYYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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